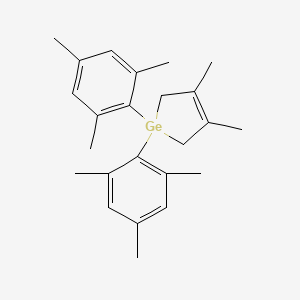![molecular formula C7H16N2O2 B14417057 N-{2-[(2-Hydroxyethyl)amino]ethyl}propanamide CAS No. 82154-70-9](/img/structure/B14417057.png)
N-{2-[(2-Hydroxyethyl)amino]ethyl}propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{2-[(2-Hydroxyethyl)amino]ethyl}propanamide is an organic compound that belongs to the class of amides It is characterized by the presence of an amide group (-CONH-) linked to a hydroxyethyl group and an aminoethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(2-Hydroxyethyl)amino]ethyl}propanamide typically involves the reaction of 2-aminoethanol with propanoyl chloride under controlled conditions. The reaction proceeds through the formation of an intermediate, which subsequently undergoes cyclization to form the desired amide. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product .
化学反応の分析
Types of Reactions
N-{2-[(2-Hydroxyethyl)amino]ethyl}propanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride is a widely used reducing agent for amides.
Substitution: Nucleophilic substitution reactions often involve reagents such as alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield a carboxylic acid, while reduction of the amide group results in the formation of an amine .
科学的研究の応用
N-{2-[(2-Hydroxyethyl)amino]ethyl}propanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can act as a ligand in coordination chemistry, forming complexes with metal ions.
Industry: The compound is used in the production of surfactants and emulsifiers
作用機序
The mechanism of action of N-{2-[(2-Hydroxyethyl)amino]ethyl}propanamide involves its interaction with specific molecular targets. The hydroxyethyl and aminoethyl groups can form hydrogen bonds with target molecules, facilitating binding and subsequent biological activity. The compound may also participate in coordination chemistry, forming stable complexes with metal ions, which can influence its reactivity and function .
類似化合物との比較
Similar Compounds
- N-{2-[(2-Hydroxyethyl)amino]ethyl}dodecanamide
- N-{2-[(2-Hydroxyethyl)amino]ethyl}octadecanamide
- N-{2-[(2-Hydroxyethyl)amino]ethyl}ethylenediamine
Uniqueness
N-{2-[(2-Hydroxyethyl)amino]ethyl}propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Compared to similar compounds, it has a shorter carbon chain, which can influence its solubility and reactivity. Additionally, the presence of both hydroxyethyl and aminoethyl groups allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis .
特性
CAS番号 |
82154-70-9 |
|---|---|
分子式 |
C7H16N2O2 |
分子量 |
160.21 g/mol |
IUPAC名 |
N-[2-(2-hydroxyethylamino)ethyl]propanamide |
InChI |
InChI=1S/C7H16N2O2/c1-2-7(11)9-4-3-8-5-6-10/h8,10H,2-6H2,1H3,(H,9,11) |
InChIキー |
GWVQHWBSTSBMDB-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)NCCNCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


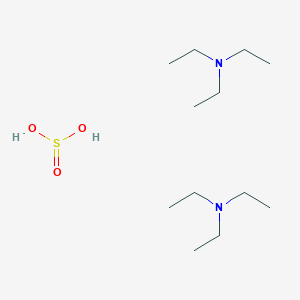
![1-{[(2-Nitrophenyl)acetyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14416986.png)
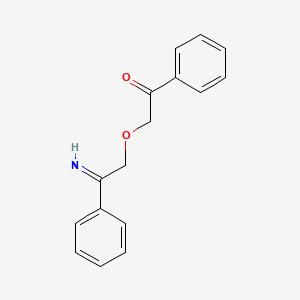
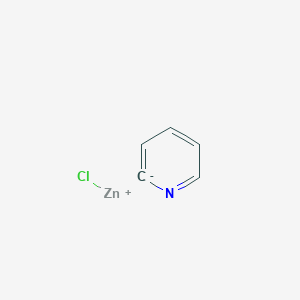
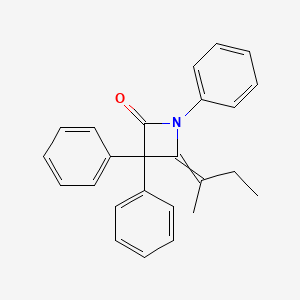
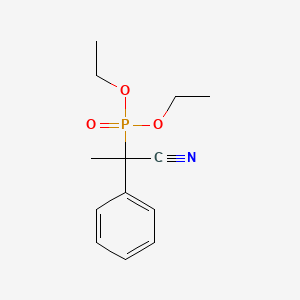

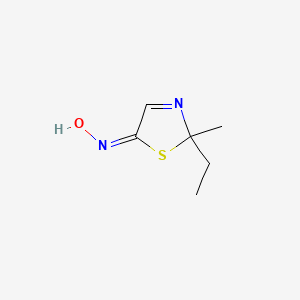
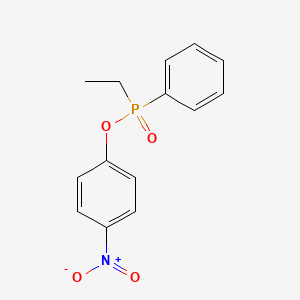

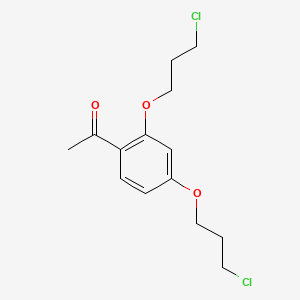
![1-Chloro-4-[(Z)-(4-methoxyphenyl)-ONN-azoxy]benzene](/img/structure/B14417051.png)

